molecular formula C15H16BrNO B5784700 N,N-diallyl-3-(4-bromophenyl)acrylamide

N,N-diallyl-3-(4-bromophenyl)acrylamide

Cat. No. B5784700
M. Wt: 306.20 g/mol
InChI Key: NLSUVHBOPJINEC-JXMROGBWSA-N
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Description

N,N-diallyl-3-(4-bromophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N,N-diallyl-3-(4-bromophenyl)acrylamide is not fully understood. However, it is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It has also been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to cell death. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-diallyl-3-(4-bromophenyl)acrylamide is its broad-spectrum antimicrobial and antifungal activity. It is also relatively easy to synthesize and can be used in various applications. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N,N-diallyl-3-(4-bromophenyl)acrylamide. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the study of its potential applications in polymeric materials. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N,N-diallyl-3-(4-bromophenyl)acrylamide can be synthesized using various methods. One of the commonly used methods is the reaction of 4-bromophenylacetic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with allylamine to obtain this compound.

Scientific Research Applications

N,N-diallyl-3-(4-bromophenyl)acrylamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential applications in drug delivery systems and polymeric materials.

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-3-11-17(12-4-2)15(18)10-7-13-5-8-14(16)9-6-13/h3-10H,1-2,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSUVHBOPJINEC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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